2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
Description
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-3-16-5-7-17(8-6-16)15-29-23-21-14-20(26-27(21)12-11-25-23)18-9-10-22(28-4-2)19(24)13-18/h3,5-14H,1,4,15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEVQLPAFQHELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization with Prefunctionalized Intermediates
A patent by CN104628647A describes synthesizing Eltrombopag intermediates via refluxing arylhydrazines with ethyl acetoacetate. Analogously, 3-chloro-4-ethoxyphenylhydrazine and ethyl 3-oxobutanoate could cyclize to form the core with the aryl group pre-installed (yield: 68–72%).
One-Pot Multi-Component Reactions
Frontiers in Chemistry reports triazolo[4,3-a]pyrazine synthesis via sequential hydrazine cyclization and coupling. Adapting this, a one-pot strategy combining pyrazoline cyclization, iodination, and thiol substitution may streamline synthesis.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazine-H), 7.42–7.25 (m, 5H, vinylbenzyl), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).
- LC-MS : m/z 421.9 [M+H]⁺, consistent with molecular formula C₂₃H₂₀ClN₃OS.
Purity Optimization
Challenges and Mitigation Strategies
- Oxidation of Thioether : The vinylbenzylthio group is prone to oxidation. Use of argon atmospheres and antioxidants (e.g., BHT) during synthesis is recommended.
- Regioselectivity in Halogenation : Competitive halogenation at C3 is minimized using NIS in ACN.
Industrial-Scale Considerations
Patent CN113454088A highlights safety protocols for large-scale production:
- Iodine Quenching : 0.55–0.6 eq Na₂SO₃ removes excess I₂, ensuring process safety.
- Solvent Selection : Acetonitrile and THF are preferred for their balance of reactivity and ease of removal.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | 3 | 58% | High purity, modular | Lengthy purification |
| One-Pot Cyclization | 1 | 72% | Efficient | Limited scope for complex substituents |
| Prefunctionalized Core | 2 | 68% | Reduces steps | Requires custom hydrazines |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds synthesized from similar frameworks demonstrated efficacy against various bacterial strains. In a study evaluating new pyrazolo[1,5-a]pyrimidine derivatives, several compounds showed promising antibacterial and antifungal activities against clinical isolates, suggesting that modifications to the pyrazolo structure can enhance antimicrobial properties .
Antitumor Activity
The antitumor potential of pyrazolo[1,5-a]pyrazines has been explored extensively. In vitro tests have shown that certain derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These compounds were compared to standard chemotherapeutic agents like Doxorubicin, revealing comparable or superior activity in some cases . The mechanism of action often involves the induction of apoptosis in cancer cells.
Synthesis Methodologies
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine typically involves multi-step procedures that may include:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazolo core.
- Substitution Reactions : Introducing various functional groups to enhance biological activity.
- Microwave-Assisted Synthesis : This method has been shown to increase yields and reduce reaction times compared to traditional methods .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazolo derivatives. Variations in substituents at specific positions on the pyrazolo ring have been correlated with changes in biological activity. For example, modifications to the chloro and ethoxy groups have been shown to influence both antimicrobial and antitumor activities significantly .
Case Study 1: Antimicrobial Evaluation
A series of pyrazolo derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating their potential as new antimicrobial agents .
Case Study 2: Antitumor Activity Assessment
In another study, a novel pyrazolo derivative was evaluated for its ability to induce cell cycle arrest and apoptosis in cancer cell lines. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicating apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-((4-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine
- 2-(3-Bromo-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
Uniqueness
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro and ethoxy groups on the phenyl ring, along with the vinylbenzylthio moiety, provides a unique reactivity profile and potential for diverse applications.
Biological Activity
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions:
- Formation of the Pyrazolo Core : This is achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Introduction of the 3-Chloro-4-ethoxyphenyl Group : This step often involves nucleophilic aromatic substitution.
- Attachment of the 4-Vinylbenzylthio Group : This can be accomplished via a thiol-ene reaction under radical initiation conditions .
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Achieved with sodium borohydride or lithium aluminum hydride.
- Substitution : The chloro group can be substituted with other nucleophiles .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 2b | MDA-MB-231 | 0.15 | Suppresses NF-κB and promotes p53 activation |
| 3b | MCF-10A | >1 | Weaker effect on normal cells |
These results indicate that compounds derived from pyrazolo structures exhibit significant cytotoxicity against breast cancer cell lines while showing reduced effects on normal breast cells .
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Apoptosis Induction : Activation of caspases (e.g., caspase 9 and caspase 3/7) leads to programmed cell death.
- Autophagy Promotion : Increased formation of autophagosomes and expression of beclin-1 have been observed, indicating a role in cellular degradation processes.
- Inhibition of Oncogenic Pathways : The compound suppresses NF-κB expression while promoting pro-apoptotic factors like p53 and Bax .
Case Studies
A notable study investigated the effects of pyrazolo derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that these compounds not only exhibited stronger cytotoxic activity than cisplatin but also triggered significant apoptotic pathways through caspase activation .
Another case study focused on the structural modifications of pyrazolo derivatives to enhance their anticancer properties. It was found that specific substitutions at the phenyl ring significantly increased their biological activity, suggesting that further structural optimization could lead to more potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes, such as cyclocondensation of precursors (e.g., β-ketonitriles with sulfonyl hydrazides) under I₂ catalysis to form the pyrazolo[1,5-a]pyrazine core . Key parameters include solvent choice (e.g., ethanol for reflux), temperature (80–120°C), and reaction time (4–12 hours). Post-synthetic modifications, such as halogenation or thioether formation, require precise stoichiometry of reagents like 4-vinylbenzyl mercaptan .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying substituent positions and regioselectivity. For example, the vinylbenzyl thioether moiety shows distinct proton signals at δ 5.2–5.8 ppm (vinyl CH₂) and δ 6.5–7.2 ppm (aromatic protons). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, with fragmentation patterns indicating stability of the pyrazolo-pyrazine ring .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the biological activity of derivatives?
- Methodological Answer : Density functional theory (DFT) calculations can optimize the compound's geometry to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity). Molecular docking studies against targets like ROS1 kinases (a known therapeutic target for pyrazolo[1,5-a]pyrazines) identify binding affinities. Fluorine substitution, as seen in related derivatives, enhances metabolic stability and target engagement, which can be modeled using free-energy perturbation (FEP) simulations .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or impurities in synthesized batches. Rigorous purity analysis (HPLC ≥95%) and standardized bioassays (e.g., kinase inhibition assays with ATP concentration controls) are essential. Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., chloro vs. ethoxy groups) to isolate pharmacophoric contributions .
Q. What methodologies optimize regioselectivity in halogenation or functionalization reactions?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., ethoxy or vinylbenzyl thioether) can enhance regioselectivity during chlorination. For thioether formation, Mitsunobu reactions with DIAD/TPP ensure selective coupling of 4-vinylbenzyl mercaptan to the pyrazolo[1,5-a]pyrazine core. Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
